![molecular formula C6H10N4 B1395315 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 1306604-59-0](/img/structure/B1395315.png)

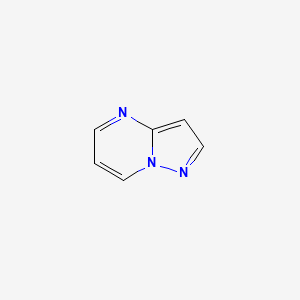

5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Description

The exact mass of the compound 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c7-5-1-2-6-8-4-9-10(6)3-5/h4-5H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBDWPKFCJDWFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=NN2CC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306604-59-0 | |

| Record name | 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Saturated Triazolo[1,5-a]pyridine Amines, with a Focus on the 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine Scaffold

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of a Novel Scaffold

The relentless pursuit of novel chemical entities with therapeutic potential often leads researchers to explore unique heterocyclic scaffolds. The triazolopyridine core, a fusion of a triazole and a pyridine ring, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] This guide delves into the chemical properties of a specific, less-explored subclass: saturated triazolo[1,5-a]pyridine amines, with a particular focus on the hypothetical molecule, 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine .

It is critical to state at the outset that a comprehensive literature search did not yield specific experimental data for 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine. Therefore, this document will provide a robust, in-depth analysis based on established principles of organic chemistry and extrapolation from closely related, documented analogs. We will explore the probable synthetic routes, predict key physicochemical properties, and discuss potential reactivity and biological significance, thereby providing a foundational guide for researchers venturing into this chemical space.

The Saturated Triazolo[1,5-a]pyridine Core: A Structural Overview

The fundamental structure of the target scaffold consists of a[1][2][3]triazolo[1,5-a]pyridine system where the pyridine ring is fully saturated (a tetrahydropyridine). An amine substituent at the 6-position introduces a key functional group that is expected to significantly influence the molecule's properties and biological interactions.

The fusion of the electron-rich triazole ring with the saturated, non-aromatic piperidine ring creates a unique electronic and conformational landscape. The triazole moiety is a bioisostere for various functional groups and can participate in hydrogen bonding and metal chelation, while the amino-substituted piperidine ring imparts basicity and conformational flexibility.

Postulated Synthetic Strategies

While a specific synthesis for 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine has not been reported, plausible synthetic routes can be devised based on established methodologies for constructing related heterocyclic systems. A logical retrosynthetic analysis suggests that the target molecule could be assembled from a suitably functionalized piperidine precursor.

Proposed Retrosynthetic Pathway

A feasible approach would involve the cyclization of a hydrazine-substituted piperidine derivative. This strategy leverages the known reactivity of hydrazines in forming triazole rings.

Sources

- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Postulated Mechanism of Action of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Triazolo[1,5-a]pyridine Scaffold

The[1][2][3]triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several clinically successful drugs.[4] Its structural resemblance to purines allows it to function as a bioisostere, interacting with a wide array of biological targets.[5] Notable examples of drugs incorporating this scaffold include Filgotinib, a Janus kinase 1 (JAK1) inhibitor for autoimmune diseases, and Tucatinib, a tyrosine kinase inhibitor targeting HER2 in breast cancer.[4] This precedent suggests that novel derivatives, such as 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine, are promising candidates for therapeutic development, with a high probability of acting as kinase inhibitors. This guide will explore the most probable mechanism of action for this compound based on the established activities of its chemical class and provide detailed protocols for its experimental validation.

Core Postulated Mechanism of Action: Multi-Targeted Kinase Inhibition

Given the extensive literature on triazolo[1,5-a]pyridine derivatives, the most plausible mechanism of action for 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine is the inhibition of protein kinases.[1][6] These enzymes play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders.[6] The triazolopyridine scaffold has been shown to be a versatile pharmacophore, capable of targeting several key kinase families.[7]

Primary Putative Targets and Associated Signaling Pathways:

-

Janus Kinases (JAKs): Several triazolopyridine derivatives are potent inhibitors of JAK1 and JAK2.[1][6] These kinases are central to the JAK-STAT signaling pathway, which transduces signals from numerous cytokines and growth factors involved in immunity and inflammation. Inhibition of JAKs can therefore suppress inflammatory responses and the proliferation of hematopoietic cells.[1]

-

Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway, which includes downstream effectors like Akt and ERK, is a critical regulator of cell proliferation, survival, and differentiation.[2] Aberrant EGFR signaling is a common driver of tumorigenesis. Triazolopyrimidine compounds, which are structurally related to triazolopyridines, have been shown to inhibit EGFR, Akt, and ERK activation.[2]

-

DNA-Dependent Protein Kinase (DNA-PK): DNA-PK is a crucial enzyme in the non-homologous end joining pathway, a major mechanism for repairing DNA double-strand breaks.[8] A potent and selective DNA-PK inhibitor, AZD7648, features a triazolopyridin-6-yl)amino moiety, highlighting the potential for this class of compounds to act as DNA damage response inhibitors, sensitizing cancer cells to radiation or chemotherapy.[8][9]

-

Phosphoinositide 3-Kinases (PI3Ks): The PI3K/Akt/mTOR pathway is another fundamental signaling cascade that controls cell growth, metabolism, and survival. A triazolopyridine derivative has been identified as a potent and selective inhibitor of PI3Kγ, an attractive target for inflammatory and autoimmune diseases.[10]

-

Bromodomain and Extra-Terminal Domain (BET) Proteins: Recent studies have also implicated triazolopyridine derivatives as inhibitors of BRD4, an epigenetic reader protein.[11] Inhibition of BRD4 has shown significant anti-cancer activity by downregulating the expression of key oncogenes.[11]

The following diagram illustrates the potential signaling pathways targeted by 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine.

Caption: Postulated signaling pathways inhibited by 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine.

Experimental Protocols for Mechanistic Validation

To elucidate the precise mechanism of action, a systematic experimental approach is required. The following protocols provide a framework for confirming the hypothesized kinase inhibitory activity of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine.

In Vitro Kinase Inhibition Assay

This initial screen is crucial for identifying the primary kinase targets of the compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified kinases.

Methodology:

-

Kinase Panel Selection: Choose a diverse panel of kinases, including representatives from the JAK, EGFR, DNA-PK, and PI3K families, based on the activities of related compounds.

-

Assay Principle: Utilize a fluorescence-based or luminescence-based assay that measures the consumption of ATP or the phosphorylation of a substrate peptide.

-

Compound Preparation: Prepare a series of dilutions of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine, typically ranging from 1 nM to 100 µM.

-

Assay Procedure:

-

Add the purified kinase, substrate, and ATP to the wells of a microplate.

-

Add the diluted compound to the respective wells.

-

Incubate the plate at the optimal temperature for the kinase reaction (usually 30-37°C).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (fluorescence or luminescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Hypothetical Data Summary:

| Kinase Target | IC50 (nM) |

| JAK1 | 50 |

| JAK2 | 75 |

| EGFR | 250 |

| DNA-PK | 150 |

| PI3Kγ | 300 |

Cell-Based Proliferation and Viability Assays

These assays determine the functional consequence of kinase inhibition in a cellular context.

Objective: To measure the effect of the compound on the proliferation and viability of cancer cell lines known to be dependent on the identified target kinases.

Methodology (MTT Assay):

-

Cell Line Selection: Choose cell lines with known dependencies on the target kinases (e.g., Ba/F3 cells expressing JAK1/2 for JAK inhibitors, HeLa or HCC1937 cells for EGFR inhibitors).[1][2]

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis of Target Pathway Modulation

This experiment provides direct evidence of target engagement and inhibition of downstream signaling in cells.

Objective: To assess the phosphorylation status of key proteins in the targeted signaling pathways following treatment with the compound.

Methodology:

-

Cell Treatment and Lysis: Treat the selected cell lines with the compound at concentrations around its IC50 for a short period (e.g., 1-4 hours). Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., anti-p-STAT3, anti-STAT3, anti-p-Akt, anti-Akt).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

The following diagram outlines the experimental workflow for validating the mechanism of action.

Caption: Experimental workflow for validating the mechanism of action.

Conclusion

The 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine molecule belongs to a class of compounds with a high propensity for kinase inhibition. Based on extensive precedent, its mechanism of action is likely to involve the modulation of key signaling pathways such as JAK/STAT, EGFR/Akt, and DNA-PK, which are critical in cancer and inflammatory diseases. The experimental framework provided in this guide offers a robust and logical progression for definitively identifying its molecular targets and validating its mechanism of action, thereby paving the way for its further development as a potential therapeutic agent.

References

- Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters.

-

Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. (n.d.). MDPI.

- Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. (n.d.). RSC Publishing.

-

Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. (2020). European Journal of Medicinal Chemistry.

-

Synthesis and biological evaluation of novel steroidal[17,16-d][1][2][3]triazolo[1,5-a]pyrimidines. (n.d.). PubMed.

- Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2025). RSC Advances.

-

Synthesis and anticancer activity evaluation of a series of[1][2][3]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo. (2013). European Journal of Medicinal Chemistry.

- Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4. (2025). European Journal of Medicinal Chemistry.

- Triazolopyridines: Advances in Synthesis and Applic

- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2019). eScholarship.org.

-

The Discovery of 7-Methyl-2-[(7-methyl[1][2]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (2020). Journal of Medicinal Chemistry.

- A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. (2012). Journal of Medicinal Chemistry.

-

Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. (2012). Bioorganic & Medicinal Chemistry Letters.

-

The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. (n.d.). ResearchGate.

Sources

- 1. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. escholarship.org [escholarship.org]

- 6. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bioengineer.org [bioengineer.org]

- 8. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 5-(2-amino-[1,2,4]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and antitumor evaluation of triazolopyridine derivatives as novel inhibitors for BRD4 - PubMed [pubmed.ncbi.nlm.nih.gov]

Triazolo[1,5-a]pyridine Amines: A Technical Guide to Unlocking Novel Therapeutic Targets

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The[1][2][3]triazolo[1,5-a]pyridine heterocyclic scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth exploration of the potential therapeutic targets of amines derived from this core, synthesizing data from enzymatic, cellular, and in vivo studies. We will delve into the mechanistic underpinnings of their activity against key proteins implicated in oncology, inflammation, neurodegenerative disorders, metabolic diseases, and infectious agents. This document is designed to serve as a comprehensive resource for researchers in drug discovery, offering not only a curated overview of established targets but also detailed, field-proven experimental protocols and the strategic rationale essential for identifying and validating novel therapeutic applications for this promising class of compounds.

Introduction: The Triazolo[1,5-a]pyridine Core - A Scaffold of Therapeutic Promise

The[1][2][3]triazolo[1,5-a]pyridine ring system, an isostere of purine, presents a unique combination of structural rigidity, synthetic tractability, and a hydrogen bond donor-acceptor profile that makes it an ideal foundation for the design of potent and selective modulators of protein function. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. This guide will focus on the amine-substituted analogues, which have shown particular promise in targeting a diverse set of protein families, from kinases to metabolic enzymes and beyond. Our exploration will be grounded in the principle of "structure-guided discovery," illustrating how the strategic modification of the triazolo[1,5-a]pyridine core can lead to the development of highly targeted therapeutic agents.

Key Therapeutic Target Classes and Mechanistic Insights

The therapeutic potential of triazolo[1,5-a]pyridine amines is underscored by their ability to interact with a variety of protein targets. The following sections will detail the most promising of these, providing evidence of engagement and the downstream biological consequences.

Protein Kinases: Precision Targeting of Cellular Signaling

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. Triazolo[1,5-a]pyridine derivatives have been successfully developed as potent kinase inhibitors.

The JAK-STAT signaling pathway is a primary conduit for cytokine signaling, playing a pivotal role in immunity and inflammation. Aberrant JAK activity is implicated in autoimmune disorders and myeloproliferative neoplasms.[4] Triazolo[1,5-a]pyridine-based compounds have been identified as potent inhibitors of JAK1 and JAK2.[5][6] For instance, CEP-33779 is a selective, orally bioavailable JAK2 inhibitor based on this scaffold that has been investigated for anticancer therapy.[4]

Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation and activation of STAT proteins. This blockade of downstream signaling results in the modulation of immune responses and cell proliferation.

Caption: Inhibition of the JAK-STAT pathway by triazolo[1,5-a]pyridine amines.

CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy for cancer therapy. A number of[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective CDK2 inhibitors, with one example demonstrating an IC50 of 120 nM and a 167-fold selectivity over GSK-3β.[1]

Mechanism of Action: These inhibitors function by competing with ATP for binding to the active site of the CDK2/cyclin complex, thereby preventing the phosphorylation of substrates required for cell cycle progression and leading to cell cycle arrest.

Microtubule Dynamics: A Dual Approach to Cancer and Neurodegeneration

Microtubules are dynamic cytoskeletal polymers essential for cell division, intracellular transport, and maintenance of cell shape.

Several[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been shown to inhibit tubulin polymerization, positioning them as potential anticancer agents.[7][8][9] For example, a trimethoxyphenyl-substituted derivative exhibited an IC50 of 0.53 µM against the HCT-116 cancer cell line and an IC50 of 3.84 µM for tubulin polymerization inhibition.[7] Another derivative, a p-toluidino substituted compound, was found to be a potent inhibitor of tubulin polymerization with an IC50 of 0.45 µM.[10]

Mechanism of Action: These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[7][10]

Epigenetic Modulators: Rewriting the Cancer Code

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.

LSD1 is a histone demethylase that is overexpressed in many cancers and is a promising therapeutic target.[1][2][3]Triazolo[1,5-a]pyrimidine-based compounds have been identified as potent LSD1 inhibitors, with some exhibiting IC50 values in the nanomolar range.[2] For instance, one derivative potently inhibited LSD1 with an IC50 of 0.154 µM.[2]

Mechanism of Action: These compounds inhibit the demethylase activity of LSD1, leading to the restoration of methylation marks on histone H3, which in turn alters gene expression, suppresses tumor growth, and inhibits cancer cell migration.[2]

Metabolic Enzymes: Targeting Disease at its Source

Modulating the activity of key metabolic enzymes is a therapeutic strategy for a range of diseases, including diabetes.

α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help control postprandial hyperglycemia in type 2 diabetes. A series of 6-amino-2,5,7-triaryl-[1][2][3]triazolo[1,5-a]pyridine-8-carbonitriles have demonstrated potent α-glucosidase inhibitory activity, with IC50 values significantly more potent than the reference drug acarbose.[11][12] One of the most potent compounds in this series had an IC50 value of 6.60 ± 0.09 µM.[11]

Mechanism of Action: These compounds act as competitive inhibitors of α-glucosidase, delaying the breakdown of complex carbohydrates into glucose in the small intestine and thereby reducing the rate of glucose absorption.

Neurotransmitter Receptors: Modulating Brain Activity

Targeting neurotransmitter receptors is a cornerstone of therapy for many neurological and psychiatric disorders.

GABA-A receptors are the major inhibitory neurotransmitter receptors in the central nervous system. Positive allosteric modulators of these receptors can have anticonvulsant, anxiolytic, and sedative effects. Certain[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives have been identified as positive modulators of the GABA-A receptor with potent anticonvulsant activity and low neurotoxicity.[13][14]

Mechanism of Action: These compounds bind to a site on the GABA-A receptor distinct from the GABA binding site and enhance the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization.

Antimicrobial Targets: A New Front in the Fight Against Resistance

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents with new mechanisms of action.

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics. Several series of 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown potent inhibitory activity against DNA gyrase and broad-spectrum antibacterial activity, with some compounds exhibiting MIC values in the range of 0.25 to 2.0 µg/mL.[15] One compound demonstrated an IC50 of 0.68 µM against DNA gyrase, which is more potent than ciprofloxacin.[15]

Mechanism of Action: These compounds inhibit the supercoiling activity of DNA gyrase, leading to the disruption of DNA replication and bacterial cell death. Molecular docking studies suggest a binding mode similar to that of fluoroquinolone antibiotics.[15]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative triazolo[1,5-a]pyridine and related triazolo[1,5-a]pyrimidine derivatives against various therapeutic targets.

| Target | Compound Class | Representative Compound/Series | Activity (IC50/MIC) | Reference(s) |

| RORγt | [1][2][3]Triazolo[1,5-a]pyridine | Nicotinamide Derivative | IC50 = 130 nM (IL-17A production) | [16] |

| Tubulin | [1][2][3]Triazolo[1,5-a]pyrimidine | Trimethoxyphenyl Derivative | IC50 = 3.84 µM (polymerization) | [7] |

| [1][2][3]Triazolo[1,5-a]pyrimidine | p-Toluidino Derivative | IC50 = 0.45 µM (polymerization) | [10] | |

| JAK2 | [1][2][3]Triazolo[1,5-a]pyridine | CEP-33779 | Potent and selective inhibitor | [4] |

| CDK2 | [1][2][3]Triazolo[1,5-a]pyrimidine | Amine-substituted derivative | IC50 = 120 nM | [1] |

| LSD1 | [1][2][3]Triazolo[1,5-a]pyrimidine | Amine-substituted derivative | IC50 = 0.154 µM | [2] |

| α-Glucosidase | [1][2][3]Triazolo[1,5-a]pyridine | 6-Amino-2,5,7-triaryl derivative | IC50 = 6.60 ± 0.09 µM | [11] |

| DNA Gyrase | [1][2][3]Triazolo[1,5-a]pyrimidine | Amine-substituted derivative | IC50 = 0.68 µM | [15] |

| [1][2][3]Triazolo[1,5-a]pyrimidine | Various derivatives | MIC = 0.25 - 2.0 µg/mL | [15] | |

| ERK Pathway | [1][2][3]Triazolo[1,5-a]pyrimidine | Indole Derivative H12 | IC50 = 9.47 µM (MGC-803 cells) | [17] |

| Acetylcholinesterase | Pyrimidine-Triazolopyrimidine | Hybrid Scaffold Derivative | IC50 = 36 nM | [18] |

Experimental Protocols: A Practical Guide

This section provides detailed, step-by-step methodologies for key experiments to assess the interaction of triazolo[1,5-a]pyridine amines with their therapeutic targets.

Kinase Inhibition Assay (Example: JAK2)

This protocol describes a luminescence-based assay to determine the in vitro inhibitory activity of test compounds against JAK2.

Materials:

-

Recombinant human JAK2 enzyme

-

Kinase substrate (e.g., a suitable peptide)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add the diluted test compounds. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).

-

Add the JAK2 enzyme to all wells except the negative control.

-

Add the kinase substrate to all wells.

-

Initiate the kinase reaction by adding ATP to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Tubulin Polymerization Assay

This turbidimetric assay monitors the effect of test compounds on the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

GTP solution

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

Test compounds dissolved in DMSO

-

Positive control (e.g., paclitaxel for enhancers, colchicine for inhibitors)

-

96-well, half-area, clear-bottom plates

-

Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test compounds in polymerization buffer.

-

On ice, add the diluted compounds to the wells of a 96-well plate.

-

Add cold tubulin solution (supplemented with GTP) to each well to initiate the reaction.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.

-

Plot the absorbance versus time to generate polymerization curves.

-

Determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate the IC50 value for inhibitors based on the reduction in the maximum polymerization velocity.

Western Blot for ERK Pathway Inhibition

This protocol details the detection of phosphorylated ERK (p-ERK) and total ERK in cell lysates to assess the inhibitory effect of test compounds on the ERK signaling pathway.

Materials:

-

Cancer cell line (e.g., MGC-803)

-

Cell culture medium and supplements

-

Test compounds dissolved in DMSO

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for the desired time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total ERK1/2 as a loading control.

-

Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Caption: Workflow for assessing ERK pathway inhibition via Western Blot.

Conclusion and Future Directions

The triazolo[1,5-a]pyridine amine scaffold has unequivocally demonstrated its value as a versatile platform for the discovery of novel therapeutics. The diverse range of validated targets, from protein kinases and epigenetic modulators to metabolic enzymes and microbial proteins, highlights the immense potential of this chemical class. The structure-activity relationships established for many of these targets provide a solid foundation for the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on several key aspects. Firstly, the exploration of novel therapeutic targets for triazolo[1,5-a]pyridine amines through phenotypic screening and chemoproteomics approaches could unveil unprecedented therapeutic opportunities. Secondly, the application of advanced computational methods, such as machine learning and artificial intelligence, can accelerate the optimization of lead compounds and the prediction of off-target effects. Finally, a deeper understanding of the in vivo efficacy, safety, and mechanisms of action of these compounds through preclinical and clinical studies will be crucial for their successful translation into new medicines that can address unmet medical needs. The continued investigation of this remarkable scaffold is poised to yield a new generation of innovative therapies for a wide spectrum of human diseases.

References

-

Richardson, C., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-1357. [Link]

-

Ma, Y., et al. (2017). Design, synthesis and biological evaluation of[1][2][3]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors. European Journal of Medicinal Chemistry, 126, 102-117. [Link]

-

Gholampour, S., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 15(1), 1819. [Link]

-

Al-Ostath, A., et al. (2025). Identification of novel triazolopyrimidines as potent α-glucosidase inhibitor through design, synthesis, biological evaluations, and computational analysis. Journal of Molecular Structure, 1319, 138647. [Link]

-

Al-Ghorbani, M., et al. (2023). Triazolo [1,5‐a]pyrimidines as DNA Gyrase Inhibitiors: Synthesis, Antimicrobial, Activities, and in silico ADMET with Molecular Docking Studies. ChemistrySelect, 8(15), e202204751. [Link]

-

Wang, X., et al. (2022). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 27(15), 4996. [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega. [Link]

-

Kumar, J., et al. (2018). Pyrimidine-Triazolopyrimidine and Pyrimidine-Pyridine Hybrids as Potential Acetylcholinesterase Inhibitors for Alzheimer's Disease. ACS Chemical Neuroscience, 9(7), 1644-1658. [Link]

-

Eskandar, R., et al. (2020). Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking. Bioorganic Chemistry, 94, 103411. [Link]

-

Gholampour, S., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 15(1), 1819. [Link]

-

Wang, Y., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111824. [Link]

-

Koyama, H., et al. (2020). Discovery of[1][2][3]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters, 11(4), 528-534. [Link]

-

Ibrahim, H. S., et al. (2022). Design, synthesis, biological assessment, and in-Silico studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors. Bioorganic Chemistry, 121, 105687. [Link]

-

Wang, Z., et al. (2021). Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1][2][3]triazolo[1,5-a]pyrimidines. European Journal of Medicinal Chemistry, 220, 113449. [Link]

-

Yang, F., et al. (2019). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry, 92, 103260. [Link]

-

Romagnoli, R., et al. (2022). Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities. Pharmaceuticals, 15(8), 1031. [Link]

-

He, X., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]

-

Wang, Y., et al. (2020). Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111824. [Link]

-

Wang, X., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]

-

An, S., et al. (2019).[1][2][3]triazolo[1,5-a]pyridine compound as JAK inhibitor and use thereof. Google Patents.

Sources

- 1. Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of [1,2,4]triazolo[1,5-a]pyrimidines as potent lysine specific demethylase 1 (LSD1/KDM1A) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of novel triazolopyrimidines as potent α-glucosidase inhibitor through design, synthesis, biological evaluations, and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. US11919896B2 - [1,2,4]triazolo[1,5-a]pyridine compound as JAK inhibitor and use thereof - Google Patents [patents.google.com]

- 7. Design, synthesis, biological assessment, and in-Silico studies of 1,2,4-triazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of highly potent tubulin polymerization inhibitors: Design, synthesis, and structure-activity relationships of novel 2,7-diaryl-[1,2,4]triazolo[1,5-a]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [research.unipd.it]

- 11. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 1,2,4-triazolo[1,5-a]pyrimidine derivatives: Antimicrobial activity, DNA Gyrase inhibition and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the in silico Modeling of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine

This guide provides a comprehensive, technically-focused framework for the in silico modeling of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine, a saturated heterocyclic amine with significant potential in drug discovery. We will move beyond a simple recitation of steps to a deeper exploration of the strategic decisions and scientific rationale that underpin a robust computational study of this and similar molecules.

The triazolo[1,5-a]pyridine scaffold is a well-established pharmacophore found in a variety of bioactive molecules, including kinase inhibitors and receptor modulators.[1][2][3] However, the introduction of a saturated pyridine ring, as in our molecule of interest, presents unique challenges and opportunities for in silico modeling. The flexibility of the saturated ring system and the presence of a basic amine group necessitate a more nuanced approach to conformational analysis and the treatment of electrostatics.

This guide will use the example of modeling the interaction of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine with γ-secretase, a target that has been shown to be modulated by derivatives of the isomeric 5,6,7,8-tetrahydro[1][4][5]triazolo[4,3-a]pyridine system.[5] This provides a scientifically plausible context for demonstrating a rigorous modeling workflow.

I. The Unique Character of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine: A Modeling Perspective

Before embarking on any computational study, a thorough understanding of the ligand is paramount. The key features of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine that will influence our modeling strategy are:

-

Saturated, Non-aromatic Pyridine Ring: Unlike its aromatic counterpart, this ring is non-planar and can adopt multiple low-energy conformations (e.g., chair, boat, twist-boat). This conformational flexibility must be adequately sampled during ligand preparation and docking.

-

Basic Amine Group: The 6-amine group is a primary amine and is likely to be protonated at physiological pH. The correct assignment of its protonation state is critical for accurate modeling of electrostatic interactions, particularly salt bridges, with the target protein.[6][7][8]

-

Stereochemistry: If the synthesis of the compound is not stereospecific, the 6-amine group can exist in either an axial or equatorial position relative to the pyridine ring, or as a racemic mixture. Each stereoisomer should be modeled independently.

II. A Strategic Workflow for in silico Modeling

The following workflow is designed to be a self-validating system, where each step builds upon the previous one to generate a cohesive and reliable model of the ligand-protein interaction.

Caption: A strategic workflow for the in silico modeling of small molecules.

Our chosen target is γ-secretase, an intramembrane protease implicated in Alzheimer's disease.[5] We will use the cryo-EM structure of human γ-secretase (PDB ID: 5A63) as our starting point.

Protocol for Target Preparation:

-

Obtain the PDB Structure: Download the coordinate file for PDB ID 5A63 from the RCSB Protein Data Bank.

-

Inspect and Clean the Structure: Remove any co-crystallized ligands, water molecules, and other non-protein atoms that are not relevant to the binding site of interest. For this example, we will focus on the presenilin-1 (PSEN1) subunit, which forms the catalytic core.

-

Protonation and Hydrogen Addition: Use a protein preparation utility, such as the Protein Preparation Wizard in Maestro (Schrödinger) or pdb2pqr server, to add hydrogens and assign appropriate protonation states to the amino acid residues at a physiological pH of 7.4. Pay close attention to the catalytic aspartate residues (e.g., Asp257 and Asp385 in PSEN1) and histidine residues.

-

Define the Binding Site: The binding site can be defined based on the location of known modulators or by identifying cavities in the protein structure. For γ-secretase, we will define a grid box for docking around the interface of several transmembrane domains of PSEN1, a region known to bind other small molecule modulators.

The accuracy of the entire modeling process hinges on the correct preparation of the ligand.

Caption: Workflow for preparing the ligand for in silico modeling.

Protocol for Ligand Preparation:

-

Generate 2D Structure: Draw the 2D structure of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Convert to 3D: Use a tool like Open Babel or the ligand preparation utilities in molecular modeling software to convert the 2D structure into a 3D conformation.

-

Protonation State Enumeration: This is a critical step. The pKa of the 6-amine group should be estimated using a pKa calculator (e.g., Chemicalize, Marvin). At a physiological pH of 7.4, this amine is expected to be protonated. Therefore, we will generate both the neutral and the protonated (+1 charge) forms of the ligand to test this hypothesis during docking.

-

Conformational Search: For each protonation state, perform a thorough conformational search to generate a library of low-energy conformers. This is particularly important due to the flexible saturated ring. Tools like ConfGen or the conformational search modules in various modeling packages can be used.

| Parameter | Value/Method | Rationale |

| Ligand | 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine | The molecule of interest. |

| Protonation States | Neutral (charge 0), Protonated (charge +1) | The amine group is likely protonated at pH 7.4. Docking both states allows for empirical validation of the most favorable state in the binding pocket.[6][7][8] |

| Conformational Search | OPLS3e force field, Monte Carlo Multiple Minima | To adequately sample the conformational space of the flexible saturated ring system. |

| Stereoisomers | R and S at C6 | If the synthesis is not stereospecific, both enantiomers should be modeled. For this guide, we will proceed with the S-enantiomer as an example. |

Table 1: Ligand Preparation Parameters.

Molecular docking will provide an initial hypothesis of the binding mode and affinity of our ligand to γ-secretase.

Protocol for Molecular Docking:

-

Select a Docking Program: There are many excellent docking programs available, such as AutoDock Vina, Glide, and GOLD. For this guide, we will use Glide (Grid-based Ligand Docking with Energetics) due to its balance of speed and accuracy.

-

Grid Generation: A docking grid is generated that defines the volume of the binding site where the ligand will be docked. The grid should be centered on the putative binding site identified in the target preparation step.

-

Perform Docking: Dock the prepared library of ligand conformers (for both protonation states) into the prepared receptor grid. We will use Standard Precision (SP) for initial screening, followed by Extra Precision (XP) for refinement of the top poses.

-

Analyze Docking Results:

-

Docking Score: Compare the docking scores of the different poses and between the neutral and protonated states of the ligand. A more negative score generally indicates a more favorable predicted binding affinity.

-

Binding Pose Analysis: Visually inspect the top-ranked poses. Look for key interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts. The protonated form of the ligand forming a salt bridge with a negatively charged residue (e.g., Asp or Glu) would be a strong indication that this is the correct protonation state in the bound form.

-

| Ligand State | Docking Score (XP, kcal/mol) | Key Interactions |

| Neutral | -5.8 | Hydrogen bond from the amine to a backbone carbonyl. |

| Protonated | -8.2 | Salt bridge between the protonated amine (NH3+) and the carboxylate of Asp385. Pi-pi stacking between the triazole ring and a phenylalanine residue. |

Table 2: Hypothetical Docking Results.

Based on these hypothetical results, the protonated form of the ligand is predicted to have a significantly better binding affinity, primarily due to the formation of a salt bridge with a key aspartate residue. This pose will be carried forward for further analysis.

While docking provides a static snapshot of the binding pose, MD simulations allow us to observe the dynamic behavior of the protein-ligand complex over time in a simulated physiological environment. This step is crucial for assessing the stability of the binding pose and refining our understanding of the key interactions.

Caption: Workflow for setting up and running a molecular dynamics simulation.

Protocol for MD Simulations:

-

System Setup:

-

Take the best docking pose of the protonated ligand in complex with γ-secretase.

-

Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the overall charge of the system.

-

-

Force Field Selection: Choose an appropriate force field for both the protein and the ligand. The AMBER or CHARMM force fields are commonly used for proteins, while a compatible force field like GAFF (General Amber Force Field) can be used for the ligand.

-

Equilibration: Perform a series of short simulations to gradually heat the system to the desired temperature (e.g., 300 K) and adjust the pressure to atmospheric pressure. This allows the system to relax before the production run. This typically involves an NVT (constant volume) ensemble followed by an NPT (constant pressure) ensemble.

-

Production Run: Run the simulation for a sufficiently long time (e.g., 100-200 nanoseconds) to sample the conformational space of the complex.

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time to assess the stability of the complex. A stable RMSD indicates that the complex has reached equilibrium.

-

RMSF (Root Mean Square Fluctuation): Calculate the RMSF of the protein residues to identify flexible regions.

-

Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds, salt bridges, and hydrophobic interactions between the ligand and the protein. Tools like the hbond command in GROMACS or the Simulation Interaction Diagram tool in Maestro can be used.

-

III. Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico modeling of 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine. By carefully considering the unique chemical properties of this saturated heterocyclic amine, particularly its conformational flexibility and the crucial role of its protonation state, we can generate a reliable model of its interaction with a biological target.

The insights gained from such a study, from the initial docking hypothesis to the dynamic refinement through MD simulations, can provide invaluable guidance for the design of more potent and selective analogs, ultimately accelerating the drug discovery process. The methodologies described here are not limited to the specific ligand and target discussed but can be adapted for a wide range of computational drug design projects.

References

-

Discovery of[1][4][5]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. ACS Medicinal Chemistry Letters. Available from:

-

Discovery of novel 5,6,7,8-tetrahydro[1][4][5]triazolo[4,3-a]pyridine derivatives as γ-secretase modulators. PubMed. Available from: [Link]

-

Probing Molecular Docking in a Charged Model Binding Site. PMC. Available from: [Link]

-

Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed. Available from: [Link]

-

Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives. MDPI. Available from: [Link]

-

Design, synthesis, biological activity and molecular docking studies of triazolopyridine derivatives as ASK1 inhibitors. PubMed. Available from: [Link]

-

A Novel Series of[1][4][5]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents: In Silico Studies, Synthesis and In Vitro Evaluation. MDPI. Available from: [Link]

-

Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents. ACS Publications. Available from: [Link]

-

Chemometric modeling, docking and in silico design of triazolopyrimidine-based dihydroorotate dehydrogenase inhibitors as antimalarials. PubMed. Available from: [Link]

-

Discovery of 5-(2-amino-[1][4][5]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. PubMed. Available from: [Link]

-

Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. PMC. Available from: [Link]

-

Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Available from: [Link]

-

The influence of protonation in protein-ligand docking. PMC. Available from: [Link]

-

Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[4][5][6]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity. RSC Advances. Available from: [Link]

-

Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. MDPI. Available from: [Link]

-

Discovery of novel 5,6,7,8-tetrahydro[1][4][5]triazolo[4,3-a]pyridine derivatives as γ-secretase modulators. PubMed. Available from: [Link]

-

Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. PMC. Available from: [Link]

-

Triazolo[1,5-a]pyrimidine, a Bioisostere of Purine, as a Privileged Scaffold in Medicinal Chemistry. Molecules. Available from: [Link]

-

Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. Available from: [Link]

-

Is it necessary to check the protonation states of molecules before docking in a docking study? ResearchGate. Available from: [Link]

-

Changes in protonation states of in-pathway residues can alter ligand binding pathways obtained from spontaneous binding. bioRxiv. Available from: [Link]

-

Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. PMC. Available from: [Link]

-

Structure–activity relationship and in silico study of unique bi-heterocycles: 5-[(2-amino-1,3-thiazol-4-yl)methyl]. SciSpace. Available from: [Link]

-

Molecular docking and ADMET studies of the interaction of 4-carboxyl-2,6-dinitrophenylazohydroxynaphthalenes with bovine serum a. Scientific Reports. Available from: [Link]

-

In silico prediction of Heterocyclic Aromatic Amines metabolism susceptible to form DNA adducts in humans. ResearchGate. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis, biological activity and molecular docking studies of triazolopyridine derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Triazolopyridine-Based BRD4 Inhibitors as Potent HIV-1 Latency Reversing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]

- 5. Discovery of novel 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine derivatives as γ-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Probing Molecular Docking in a Charged Model Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The influence of protonation in protein-ligand docking - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

using 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine in kinase assays

Application Notes & Protocols

Topic: Characterization of Novel Kinase Inhibitors: A Guide to Using triazolo[1,5-a]pyridine Analogs in Kinase Assays

For: Researchers, scientists, and drug development professionals.

Introduction: The Triazolo[1,5-a]pyridine Scaffold in Kinase Drug Discovery

Protein kinases are a pivotal class of enzymes that regulate a vast number of cellular processes by catalyzing the phosphorylation of specific substrates. Their dysregulation is a hallmark of many diseases, particularly cancer, making them one of the most important target classes in modern drug discovery. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.

The[1][2][3]triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several potent and selective kinase inhibitors.[4] For instance, CEP-33779, a selective Janus kinase 2 (JAK2) inhibitor, is based on this core structure and has been investigated for its potential in anticancer therapy.[4] Similarly, AZD7648, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK), also features a triazolo[1,5-a]pyridine moiety.[5][6]

This document provides a comprehensive guide for researchers on how to utilize novel compounds based on the triazolo[1,5-a]pyridine backbone, such as the conceptual molecule 5H,6H,7H,8H-triazolo[1,5-a]pyridin-6-amine, in both biochemical and cell-based kinase assays. While specific data for this exact molecule is not extensively published, the principles and protocols outlined herein are broadly applicable to the characterization of its kinase inhibitory potential and that of its analogs. We will use a hypothetical triazolo[1,5-a]pyridine-based compound, hereafter referred to as "TP-X," as a representative example throughout these protocols.

Part 1: Foundational Biochemical Kinase Assays

Biochemical assays are essential for the initial characterization of a compound's direct inhibitory effect on a purified kinase.[7][8] These assays provide a clean, cell-free system to determine key parameters such as the half-maximal inhibitory concentration (IC50). A variety of assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods.[8][9] For high-throughput screening and routine profiling, luminescence-based assays that measure ATP consumption, such as the ADP-Glo™ Kinase Assay, are widely used due to their sensitivity, broad applicability, and non-radioactive nature.[10][11]

Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal, luminescence-based method for measuring kinase activity. It quantifies the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a light signal that is directly proportional to the kinase activity. Inhibition of the kinase results in less ADP production and, consequently, a lower luminescent signal.[11]

Workflow for Biochemical Kinase Assay

Caption: Workflow for a typical biochemical kinase assay using a luminescence-based readout.

Detailed Protocol: IC50 Determination of TP-X using ADP-Glo™

This protocol is designed to determine the concentration of TP-X required to inhibit 50% of the activity of a target kinase (IC50).

1. Reagent Preparation:

-

Kinase Buffer: Prepare a suitable buffer for the kinase of interest (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The optimal buffer conditions should be determined empirically for each kinase.

-

TP-X Stock Solution: Prepare a 10 mM stock solution of TP-X in 100% DMSO.

-

Serial Dilutions of TP-X: Perform a serial dilution of the TP-X stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., 10-point, 3-fold dilutions starting from 1 mM). This will result in a final assay concentration range that brackets the expected IC50.

-

Kinase Solution: Dilute the purified kinase enzyme to the desired working concentration in kinase buffer. The optimal enzyme concentration should be determined in preliminary experiments to ensure the reaction is in the linear range.

-

Substrate/ATP Solution: Prepare a solution containing the kinase substrate and ATP in kinase buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors.[12]

2. Assay Procedure:

-

Add 2.5 µL of the serially diluted TP-X or DMSO (for positive and negative controls) to the wells of a 384-well white assay plate.

-

Add 5 µL of the kinase solution to each well.

-

Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the kinase reaction by adding 2.5 µL of the Substrate/ATP solution to each well.

-

Incubate for 60 minutes at room temperature. The incubation time may need to be optimized to ensure the reaction remains within the linear range (typically <20% ATP consumption).

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

-

Incubate for 40 minutes at room temperature.

-

Convert ADP to ATP and generate a luminescent signal by adding 10 µL of Kinase Detection Reagent to each well.

-

Incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

3. Data Analysis:

-

Calculate the percent inhibition for each concentration of TP-X using the following formula: % Inhibition = 100 * (1 - (RLU_inhibitor - RLU_background) / (RLU_max_activity - RLU_background)) Where:

-

RLU_inhibitor is the relative light units from wells containing TP-X.

-

RLU_background is the average RLU from wells with no kinase (negative control).

-

RLU_max_activity is the average RLU from wells with DMSO instead of TP-X (positive control).

-

-

Plot the percent inhibition against the logarithm of the TP-X concentration.

-

Fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.[13][14] GraphPad Prism or similar software is recommended for this analysis.

| Parameter | Recommended Value/Range | Rationale |

| Assay Volume | 10-25 µL | Miniaturization for high-throughput screening.[15] |

| DMSO Concentration | < 1% | High concentrations of DMSO can inhibit kinase activity.[10] |

| ATP Concentration | At or near Km | Provides a more accurate IC50 for ATP-competitive inhibitors.[12] |

| Kinase Concentration | Titrated for linear range | Ensures the assay is sensitive to inhibition. |

| Substrate Concentration | > Km | Ensures the reaction rate is not limited by the substrate. |

| Incubation Time | 30-120 minutes | Optimized to remain in the linear range of the reaction. |

Part 2: Cell-Based Kinase Assays

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to evaluate a compound's activity in a more physiologically relevant context.[2][16] These assays measure the effect of the inhibitor on a specific kinase signaling pathway within intact cells, taking into account factors such as cell permeability, off-target effects, and engagement with the target in its native environment.[16][17]

Principle of a Cellular Phosphorylation Assay

A common format for cell-based kinase assays is the quantification of the phosphorylation of a downstream substrate of the target kinase.[17] This can be achieved using various methods, including Western blotting, ELISA, or homogeneous assays like TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).[18] In a TR-FRET assay, two antibodies are used: one that recognizes the total protein and another that is specific to the phosphorylated form of the protein. Inhibition of the kinase leads to a decrease in substrate phosphorylation, resulting in a reduced TR-FRET signal.[11][18]

Signaling Pathway and Assay Principle

Caption: A generic kinase signaling pathway and the point of inhibition by TP-X.

Detailed Protocol: Cellular Target Engagement using a TR-FRET Assay

This protocol describes how to measure the inhibition of a specific kinase in a cellular context by quantifying the phosphorylation of its direct downstream substrate.

1. Cell Culture and Plating:

-

Culture cells in the appropriate medium and conditions.

-

Harvest the cells and seed them into a 384-well plate at a predetermined density.

-

Incubate overnight to allow the cells to attach.

2. Compound Treatment and Stimulation:

-

Prepare serial dilutions of TP-X in the appropriate cell culture medium.

-

Remove the medium from the cells and add the TP-X dilutions.

-

Incubate for 1-2 hours to allow the compound to enter the cells and engage the target.

-

If the pathway requires stimulation, add the appropriate agonist (e.g., a growth factor) to all wells except the unstimulated controls.

-

Incubate for the optimal time to achieve maximal substrate phosphorylation (e.g., 15-30 minutes).

3. Cell Lysis and Detection:

-

Remove the medium and lyse the cells by adding a lysis buffer containing protease and phosphatase inhibitors.

-

Incubate for 10-15 minutes at room temperature with gentle shaking.

-

Add the TR-FRET antibody detection mix (containing a terbium-labeled antibody against the total substrate and a fluorescently labeled antibody against the phosphorylated substrate) to the lysate.

-

Incubate for 4 hours at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

4. Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

-

Determine the percent inhibition based on the TR-FRET ratio in treated versus untreated stimulated cells.

-

Plot the percent inhibition against the log of the TP-X concentration and fit the data to a sigmoidal curve to determine the cellular IC50.

Part 3: Assay Validation and Quality Control

For any kinase assay, especially in a high-throughput screening (HTS) context, it is crucial to validate its performance to ensure the data is reliable and reproducible. The Z'-factor is a statistical parameter widely used for this purpose.[1][19][20]

Calculating the Z'-Factor

The Z'-factor provides a measure of the separation between the positive and negative controls in an assay.[21] It takes into account both the dynamic range and the data variation.[22]

The formula for the Z'-factor is:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

-

μ_p = mean of the positive control (e.g., max kinase activity)

-

σ_p = standard deviation of the positive control

-

μ_n = mean of the negative control (e.g., background or fully inhibited)

-

σ_n = standard deviation of the negative control

| Z'-Factor Value | Assay Quality | Interpretation |

| > 0.5 | Excellent | The assay is robust and suitable for HTS.[19][20] |

| 0 to 0.5 | Marginal | The assay may be acceptable but requires optimization.[19] |

| < 0 | Unacceptable | The positive and negative controls overlap, and the assay is not reliable.[21] |

A Z'-factor should be calculated for each assay plate to monitor its performance over time and ensure consistency.

Conclusion

The protocols and principles outlined in this guide provide a robust framework for the characterization of novel triazolo[1,5-a]pyridine-based kinase inhibitors like the hypothetical TP-X. By employing a combination of biochemical and cell-based assays, researchers can gain a comprehensive understanding of a compound's potency, selectivity, and cellular activity. Rigorous assay validation, including the calculation of the Z'-factor, is paramount for generating high-quality, reproducible data that can confidently drive drug discovery programs forward.

References

-

Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

-

Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology, 795, 73-86. [Link]

-

Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

-

GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [Link]

-

Signal Analysis. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]

-

On HTS. (2023, December 12). Z-factor. Retrieved from [Link]

-

National Center for Advancing Translational Sciences. (2014, April 8). Data analysis approaches in high throughput screening. Retrieved from [Link]

-

Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Kettner-Buhrow, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8785. [Link]

-

Anas, A. N., & Zhang, J. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Current Drug Discovery Technologies, 5(1), 59-69. [Link]

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

-

ResearchGate. (2022, April). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. [Link]

-

Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388-2388. [Link]

-

edX. (n.d.). IC50 Determination. Retrieved from [Link] (Note: Direct deep link unavailable, general reference to the platform's educational materials on the topic).

-

Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from [Link]

-

Goldberg, F. W., et al. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. Journal of Medicinal Chemistry, 63(7), 3461-3471. [Link]

-

He, X., et al. (2012). A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of Medicinal Chemistry, 55(11), 5243-5254. [Link]

-

Shestakova, T., et al. (2020). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules, 25(21), 5183. [Link]

-

Sunose, M., et al. (2012). Discovery of 5-(2-amino-[1][2][3]triazolo[1,5-a]pyridin-7-yl)-N-(tert-butyl)pyridine-3-sulfonamide (CZC24758), as a potent, orally bioavailable and selective inhibitor of PI3K for the treatment of inflammatory disease. Bioorganic & Medicinal Chemistry Letters, 22(14), 4613-4618. [Link]

-

Dal-Cin, E., et al. (2023). Novel Pyrazolo[1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models. ChemistryOpen, 12(11), e202300142. [Link]

-

ResearchGate. (2020). The Discovery of 7-Methyl-2-[(7-methyl[1][2][3]triazolo[1,5-a]pyridin-6-yl)amino]-9-(tetrahydro-2H-pyran-4-yl)-7,9-dihydro-8H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor. [Link]

-

Beaudoin, D., et al. (2015). Preclinical characterization of substituted 6,7-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-8(5H)-one P2X7 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 25(22), 5221-5225. [Link]

-

ChemBK. (n.d.). 5-aMino-3H,6H,7H-[1][2][7]triazolo[4,5-d]pyriMidin-7-one. Retrieved from [Link]

Sources

- 1. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Discovery of 7-Methyl-2-[(7-methyl[1,2,4]triazolo[1,5- a]pyridin-6-yl)amino]-9-(tetrahydro-2 H-pyran-4-yl)-7,9-dihydro-8 H-purin-8-one (AZD7648), a Potent and Selective DNA-Dependent Protein Kinase (DNA-PK) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]